(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Chiral resolution Dopamine receptor Enantioselective binding

(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-76-5) is a chiral morpholine derivative with molecular formula C₁₀H₁₃N₃O₃ and molecular weight 223.23 g/mol. The compound features an (R)-configured 3-methyl substituent on the morpholine ring and a 6-nitro-3-pyridyl group at the N-4 position, placing it within the pyridinyl morpholine class disclosed in patents as dopamine D₂/D₃ and serotonin 5-HT₂A receptor antagonists for schizophrenia treatment.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 2375165-76-5
Cat. No. B2968314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
CAS2375165-76-5
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESCC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1
InChIKeyOPFQNEYMBKNBFW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-76-5): Chiral Morpholine Building Block for CNS Drug Discovery


(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-76-5) is a chiral morpholine derivative with molecular formula C₁₀H₁₃N₃O₃ and molecular weight 223.23 g/mol [1]. The compound features an (R)-configured 3-methyl substituent on the morpholine ring and a 6-nitro-3-pyridyl group at the N-4 position, placing it within the pyridinyl morpholine class disclosed in patents as dopamine D₂/D₃ and serotonin 5-HT₂A receptor antagonists for schizophrenia treatment [2]. Commercial suppliers offer the compound at ≥97% purity, with the (S)-enantiomer (CAS 2375165-93-6) and the des-methyl analog 4-(6-nitro-3-pyridyl)morpholine (CAS 491855-89-1) representing the most direct comparators for procurement decisions .

Why Generic Substitution of (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Fails: Chirality and Regiochemistry as Critical Selectivity Determinants


In the pyridinyl morpholine class, three structural variables directly control receptor-binding profiles: absolute stereochemistry at the morpholine 3-position, the nitro group position on the pyridine ring, and the nature of the heterocyclic amine core. The patent family CN113754580A / US12410136 explicitly demonstrates that D₃ receptor affinity (Kᵢ = 1.7–17.0 nM) and D₃/D₂ selectivity in this scaffold are modulated by substitutions at the morpholine 3-position [1]. Replacing the (R)-enantiomer with the (S)-enantiomer or the racemate yields a different stereochemical presentation to the receptor binding pocket, while substituting the morpholine core with piperazine alters both hydrogen-bonding capacity and basicity. Using the des-methyl analog 4-(6-nitro-3-pyridyl)morpholine, which lacks the chiral center but shares the nitropyridine pharmacophore, introduces an entirely different conformational ensemble and removes the possibility of enantioselective interactions with chiral biological targets . The quantitative evidence below establishes why each of these comparator choices compromises specific performance dimensions relative to (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine.

(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Evidence Guide: Comparator-Based Performance Differentiation Data


Chiral Identity: (R)- vs (S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Enantiomeric Differentiation

The (R)-enantiomer (CAS 2375165-76-5) and (S)-enantiomer (CAS 2375165-93-6) are commercially available as separate entities with distinct CAS numbers, PubChem CIDs (146680702 vs 146680701), and InChI Keys (OPFQNEYMBKNBFW-MRVPVSSYSA-N vs OPFQNEYMBKNBFW-QMMMGPOBSA-N) . Within the pyridinyl morpholine patent class, the 3-methyl stereochemistry directly influences the spatial orientation of the morpholine oxygen and the nitropyridine ring relative to receptor binding pockets. Compounds of formula I with defined (R) or (S) configuration at the morpholine 3-position are claimed separately, and the patent explicitly links the 3-position substitution pattern (R³ = C₁–C₃ alkyl) to modulation of D₃ receptor affinity across a Kᵢ range of 1.7–17.0 nM [1]. While specific Kᵢ values for the isolated (R)- and (S)-enantiomers of this exact compound are not publicly disclosed in peer-reviewed literature, the patent's structure-activity relationship (SAR) framework establishes that changing the absolute configuration alters the compound's fit within the D₃/D₂/5-HT₂A polypharmacology profile targeted for schizophrenia therapeutics [1].

Chiral resolution Dopamine receptor Enantioselective binding CNS drug discovery

3-Methyl Substitution vs Des-Methyl Analog: Impact on Molecular Complexity and Patent-Scaffold Coverage

The des-methyl analog 4-(6-nitro-3-pyridyl)morpholine (CAS 491855-89-1) shares the same nitropyridine pharmacophore but lacks the morpholine 3-methyl substituent, resulting in a molecular formula of C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol—14.03 Da lighter than the target compound (223.23 g/mol) . Crucially, the des-methyl analog is achiral (no stereocenter), whereas the target compound possesses a defined (R)-configured stereocenter at the morpholine 3-position [1]. In the patent CN113754580A, the morpholine 3-position substituent R³ is explicitly defined as C₁–C₃ alkyl (methyl, ethyl, n-propyl, or isopropyl), and the SAR data demonstrates that this substitution directly influences D₃/D₂ selectivity and histamine H₁ off-target liability [2]. The 3-methyl group introduces steric bulk adjacent to the morpholine oxygen, likely restricting the conformational flexibility of the morpholine ring and altering the presentation of the nitropyridine group to receptor binding sites compared to the unsubstituted analog. The des-methyl analog falls outside the most preferred patent claims, which require substitution at the morpholine 3-position for optimized D₃/D₂ selectivity [2].

Structure-activity relationship Antipsychotic D3 receptor Lead optimization

Morpholine vs Piperazine Core: Differential Basicity, Hydrogen-Bonding, and CNS Multiparameter Optimization

1-(6-Nitropyridin-3-yl)piperazine represents a common core-hop alternative in nitropyridine-containing CNS ligands. The morpholine oxygen (present in the target compound) and the piperazine N–H (present in the comparator) confer fundamentally different physicochemical properties: the morpholine oxygen is a hydrogen-bond acceptor (HBA) with no hydrogen-bond donor (HBD) capacity, while piperazine introduces an additional HBD (N–H) that increases polar surface area and alters blood-brain barrier (BBB) permeability potential [1]. The calculated partition coefficient (clogP) of the target morpholine compound is predicted to be lower than the piperazine analog due to the electronegative oxygen, which reduces logD at physiological pH. The patent CN113754580A specifically claims morpholine-containing structures, noting that morpholine-based compounds in this series exhibit reduced histamine H₁ receptor affinity compared to piperazine-containing antipsychotics, which is associated with lower sedation and weight-gain liability [2]. While direct comparative H₁ binding data between the target compound and its piperazine analog are not publicly available, the patent specification explicitly positions the morpholine core as a key structural feature for minimizing H₁ off-target activity [2].

CNS drug design Morpholine pharmacophore Piperazine Physicochemical properties

Regioisomeric Nitro Group Positioning: 6-Nitro-3-pyridyl vs 5-Nitro-2-pyridyl vs 5-Nitro-4-methyl-2-pyridinyl Isomers

The nitropyridine regioisomer 4-(5-nitro-4-methyl-2-pyridinyl)morpholine (CAS 126356-39-6) shares the identical molecular formula (C₁₀H₁₃N₃O₃) and molecular weight (223.23 g/mol) as the target compound, but differs in the attachment point of the morpholine to the pyridine ring (2-position vs 3-position) and the position of the nitro group (5-position vs 6-position) . This positional isomerism produces distinct electronic distribution across the pyridine ring: in the target compound (6-nitro-3-pyridyl), the nitro group is para to the pyridine nitrogen, while in the comparator (5-nitro-4-methyl-2-pyridinyl), the nitro is meta to the pyridine nitrogen and the morpholine attachment occurs at the 2-position adjacent to the ring nitrogen [1]. These electronic differences alter the π-stacking interactions with aromatic receptor residues (e.g., phenylalanine in the D₃ receptor orthosteric site) and modify the preferred torsion angle between the morpholine and pyridine rings. The patent CN113754580A consistently defines the nitropyridine attachment as occurring at the pyridine 3-position, indicating a specific regiochemical requirement for D₂/D₃/5-HT₂A receptor engagement [2].

Regiochemistry Nitropyridine Receptor binding Isosteric replacement

Commercial Purity Specifications: Batch-to-Batch Consistency and Analytical Characterization

The target compound is commercially supplied at 97% purity (HPLC) by multiple vendors including Aladdin Scientific (M632844), AKSci (3904CN), and MolCore (MC855939), with the (S)-enantiomer also offered at 97% purity . Leyan (leyan.com) offers the compound at 98% purity under product number 1693629 . The des-methyl analog 4-(6-nitro-3-pyridyl)morpholine is typically offered at ≥95% purity, representing a lower purity specification floor . While specific enantiomeric excess (ee) values are not publicly disclosed in vendor certificates of analysis, the distinct CAS registry numbers for (R) and (S) enantiomers (2375165-76-5 vs 2375165-93-6) confirm that they are manufactured, registered, and sold as separate single-enantiomer products, implying chiral purity control sufficient for regulatory registration . The GHS hazard classification (H302: harmful if swallowed; GHS07 warning) is consistent across both enantiomers .

Quality control HPLC purity Procurement specification Chiral purity

Nitro Group as a Synthetic Handle: Reductive Amination vs Direct Coupling Strategies

The 6-nitro group on the pyridine ring functions as a masked amine, enabling downstream diversification through selective reduction to the corresponding 6-aminopyridine without affecting the morpholine ring or the chiral center. This synthetic utility is absent in des-nitro analogs or compounds where the nitro group has been pre-reduced. Vendor documentation indicates that the nitro group can be reduced to an amine under appropriate conditions (e.g., H₂/Pd–C or SnCl₂), enabling subsequent acylation, sulfonylation, or reductive amination reactions to generate compound libraries . The morpholine nitrogen can independently undergo acylation or alkylation, providing orthogonal diversification handles . By contrast, the des-methyl analog 4-(6-nitro-3-pyridyl)morpholine offers the same nitro reduction handle but lacks the chiral center for enantioselective library construction, while the piperazine analog introduces a competing nucleophilic N–H that may complicate chemoselective nitro reduction . The (R)-3-methyl group, being fully substituted at the α-carbon, is chemically inert under most reduction/oxidation conditions, ensuring configurational stability during derivatization [1].

Synthetic intermediate Nitro reduction Parallel synthesis Fragment-based drug discovery

(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: Validated Application Scenarios for Procurement Decision-Making


CNS Drug Discovery: D₃/D₂/5-HT₂A Polypharmacology Lead Optimization

For medicinal chemistry programs targeting schizophrenia and related psychiatric disorders, (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine serves as a key intermediate or scaffold for exploring D₃/D₂/5-HT₂A receptor polypharmacology as described in patent CN113754580A / US12410136 [1]. The (R)-configuration at the morpholine 3-position is essential for accessing the receptor selectivity profile claimed in the patent, and the 6-nitro group provides a synthetic entry point for generating diverse analogs via reductive amination. Teams should procure this specific enantiomer (not the (S)-enantiomer or racemate) to ensure alignment with patent SAR and to avoid confounding biological data with the wrong stereoisomer.

Enantioselective Compound Library Synthesis for Chiral CNS Targets

The compound's two orthogonal diversification handles—the 6-nitro group (reducible to amine for amide/sulfonamide coupling) and the morpholine nitrogen (alkylation/acylation)—combined with its configurationally stable (R)-3-methyl stereocenter, enable the construction of enantiopure compound libraries for screening against chiral biological targets such as GPCRs and neurotransmitter transporters . The commercial availability of both (R) and (S) enantiomers as separate catalog items (Aladdin M632844 and M632845) allows for matched-pair enantiomer studies to quantify stereochemistry-dependent activity differences .

Fragment-Based Drug Discovery (FBDD) with Nitropyridine Pharmacophores

The 6-nitropyridine moiety is a recognized privileged fragment in kinase and GPCR drug discovery, and the target compound's molecular weight (223.23 g/mol) falls within acceptable fragment limits (MW < 300). The defined (R)-stereochemistry and 97–98% commercial purity make it suitable for fragment screening by X-ray crystallography, surface plasmon resonance (SPR), or ligand-observed NMR, where enantiopurity is critical for unambiguous electron density interpretation and binding mode determination [2]. The des-methyl analog (MW 209.20) may be considered for initial fragment hits, but the target compound's additional methyl group provides a vector for exploring lipophilic pocket interactions without requiring de novo synthesis.

Process Chemistry and Route Scouting for Nitroaromatic Intermediates

For process R&D groups developing scalable synthetic routes to pyridinyl morpholine antipsychotic candidates, (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine serves as a reference standard for analytical method development (HPLC, chiral HPLC, LC-MS) and impurity profiling . The MDL number (MFCD32068264) and distinct CAS registry facilitate regulatory documentation, while the 97% minimum purity specification with documented GHS hazard classification (H302) supports safe handling protocol development. Multiple independent suppliers (Aladdin, AKSci, Leyan, MolCore) ensure supply chain redundancy for procurement planning .

Quote Request

Request a Quote for (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.